Cas no 206054-37-7 (2-Chloro-N-(2-nitrophenyl)propanamide)

2-クロロ-N-(2-ニトロフェニル)プロパンアミドは、有機合成中間体として重要な化合物です。分子式C9H9ClN2O3で表され、クロロ基とニトロ基を有する特徴的な構造を持ちます。主に医薬品や農薬の合成において、キーインターメディエートとして利用されます。反応性が高く、特に芳香族求核置換反応や縮合反応に適していることが特長です。高い純度と安定性を備えており、実験室規模から工業的生産まで幅広く対応可能です。取り扱い時には適切な保護具の使用が推奨されます。

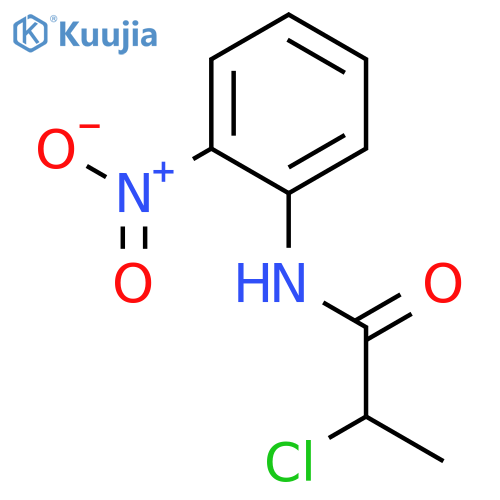

206054-37-7 structure

商品名:2-Chloro-N-(2-nitrophenyl)propanamide

CAS番号:206054-37-7

MF:C9H9ClN2O3

メガワット:228.63236117363

MDL:MFCD05263129

CID:3106675

PubChem ID:3850279

2-Chloro-N-(2-nitrophenyl)propanamide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-(2-nitrophenyl)propanamide

- EN300-08469

- CS-0307833

- SR-01000050438

- STK502484

- AKOS005171050

- FC114011

- DTXSID301286979

- VS-14306

- Propanamide, 2-chloro-N-(2-nitrophenyl)-

- 2-chloro-N-(2-nitrophenyl)-propionamide

- H22053

- SR-01000050438-1

- 206054-37-7

- BBL037604

- Z56968767

- ALBB-002366

- MFCD05263129

-

- MDL: MFCD05263129

- インチ: InChI=1S/C9H9ClN2O3/c1-6(10)9(13)11-7-4-2-3-5-8(7)12(14)15/h2-6H,1H3,(H,11,13)

- InChIKey: RUGNNTYZTSTHKK-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 228.0301698Da

- どういたいしつりょう: 228.0301698Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2

2-Chloro-N-(2-nitrophenyl)propanamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Chloro-N-(2-nitrophenyl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB404793-10 g |

2-Chloro-N-(2-nitrophenyl)propanamide |

206054-37-7 | 10g |

€1074.00 | 2023-04-25 | ||

| TRC | C378735-500mg |

2-Chloro-N-(2-nitrophenyl)propanamide |

206054-37-7 | 500mg |

$ 185.00 | 2022-04-01 | ||

| Enamine | EN300-08469-0.1g |

2-chloro-N-(2-nitrophenyl)propanamide |

206054-37-7 | 96% | 0.1g |

$19.0 | 2023-10-28 | |

| Enamine | EN300-08469-1.0g |

2-chloro-N-(2-nitrophenyl)propanamide |

206054-37-7 | 96% | 1g |

$55.0 | 2023-05-01 | |

| Enamine | EN300-08469-10.0g |

2-chloro-N-(2-nitrophenyl)propanamide |

206054-37-7 | 96% | 10g |

$175.0 | 2023-05-01 | |

| abcr | AB404793-1 g |

2-Chloro-N-(2-nitrophenyl)propanamide |

206054-37-7 | 1g |

€239.00 | 2023-04-25 | ||

| Aaron | AR00I4N5-2.5g |

Propanamide, 2-chloro-N-(2-nitrophenyl)- |

206054-37-7 | 95% | 2.5g |

$152.00 | 2025-01-25 | |

| A2B Chem LLC | AI44725-500mg |

2-Chloro-n-(2-nitrophenyl)propanamide |

206054-37-7 | 96% | 500mg |

$81.00 | 2024-04-20 | |

| abcr | AB404793-5g |

2-Chloro-N-(2-nitrophenyl)propanamide; . |

206054-37-7 | 5g |

€637.00 | 2025-02-17 | ||

| 1PlusChem | 1P00I4ET-5g |

Propanamide, 2-chloro-N-(2-nitrophenyl)- |

206054-37-7 | 96% | 5g |

$245.00 | 2023-12-19 |

2-Chloro-N-(2-nitrophenyl)propanamide 関連文献

-

H. R. Sonawane,A. V. Pol,B. S. Nanjundiah,A. Sudalai J. Chem. Res. (S) 1998 90

206054-37-7 (2-Chloro-N-(2-nitrophenyl)propanamide) 関連製品

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 4964-69-6(5-Chloroquinaldine)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:206054-37-7)2-Chloro-N-(2-nitrophenyl)propanamide

清らかである:99%

はかる:10g

価格 ($):497.0